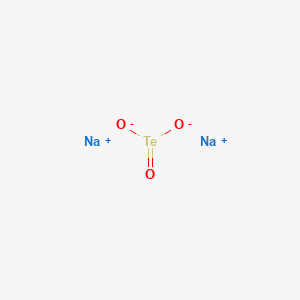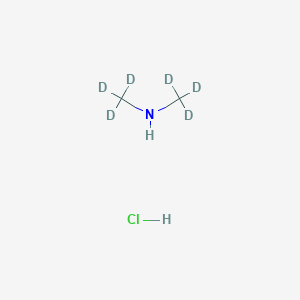
ジエチルマロネート-1,3-13C2
概要
説明
Diethyl malonate-1,3-13C2, also known as diethyl propanedioate-1,3-13C2, is a labeled compound where the carbon atoms at positions 1 and 3 are replaced with the carbon-13 isotope. This compound is primarily used in research to trace and study chemical reactions and pathways due to the presence of the carbon-13 isotope, which is a stable and non-radioactive isotope.
科学的研究の応用
Diethyl malonate-1,3-13C2 is widely used in scientific research due to its labeled carbon atoms. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms into biological molecules.
Medicine: Utilized in the development of labeled pharmaceuticals for tracking drug metabolism and distribution.
Industry: Applied in the synthesis of labeled compounds for use in various industrial processes.
作用機序
Target of Action
Diethyl malonate-1,3-13C2, also known as Diethyl propanedioate-1,3-13C2 , is a labeled diethyl ester of malonic acid. It is primarily used in proteomics research
Mode of Action
It is known that diethyl malonate, in general, is used in the synthesis of various compounds such as barbiturates, artificial flavorings, vitamin b1, and vitamin b6 . The mechanism of action in synthesis processes often involves the formation of hydrogen bonds.
Biochemical Pathways
It is known that diethyl malonate is used in the preparation of various compounds, suggesting its involvement in multiple biochemical pathways .
Result of Action
It is known that diethyl malonate is used in the synthesis of various compounds, suggesting that its action results in the formation of these compounds .
Action Environment
It is recommended to store the compound at room temperature away from light and moisture .
生化学分析
Biochemical Properties
It is known that the hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule like Diethyl malonate-1,3-13C2 are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups . This property could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
It is used in proteomics research , which suggests that it may have some influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the carbonyl groups in Diethyl malonate-1,3-13C2 help stabilize the carbanion resulting from the removal of a proton from the methylene group between them . This could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that Diethyl malonate-1,3-13C2 is a stable isotope , suggesting that it may have good stability and limited degradation over time.
Metabolic Pathways
It is known that Diethyl malonate, the non-isotopic form of Diethyl malonate-1,3-13C2, is used in the preparation of barbiturates, artificial flavorings, vitamin B1, and vitamin B6 , suggesting that it may be involved in related metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
Diethyl malonate-1,3-13C2 can be synthesized through the esterification of malonic acid-1,3-13C2 with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of diethyl malonate-1,3-13C2 follows similar principles but on a larger scale. The process involves the use of large reactors for the esterification reaction, followed by continuous distillation units for purification. The use of automated systems ensures consistent quality and yield of the product .
化学反応の分析
Types of Reactions
Diethyl malonate-1,3-13C2 undergoes several types of chemical reactions, including:
Alkylation: The enolate ion formed from diethyl malonate-1,3-13C2 can react with alkyl halides to form alkylated products.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid-1,3-13C2.
Decarboxylation: Upon heating, malonic acid-1,3-13C2 can undergo decarboxylation to form acetic acid derivatives.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.
Hydrolysis: Aqueous hydrochloric acid is used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a strong acid like hydrochloric acid facilitates decarboxylation.
Major Products Formed
Alkylation: Alkylated malonate esters.
Hydrolysis: Malonic acid-1,3-13C2.
Decarboxylation: Substituted acetic acids.
類似化合物との比較
Similar Compounds
Diethyl malonate-1,2,3-13C3: Another labeled compound with carbon-13 isotopes at positions 1, 2, and 3.
Diethyl malonate-1,2-13C2: Labeled at positions 1 and 2 with carbon-13.
Uniqueness
Diethyl malonate-1,3-13C2 is unique due to its specific labeling at positions 1 and 3, which makes it particularly useful for studying reactions that involve these positions.
特性
IUPAC Name |
diethyl (1,3-13C2)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-AKZCFXPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)C[13C](=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480028 | |
| Record name | Diethyl malonate-1,3-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77386-82-4 | |
| Record name | Diethyl malonate-1,3-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions using Diethyl malonate-1,3-¹³C₂ and Diethyl malonate-2-¹³C. What was the purpose of using these isotopically labeled compounds?
A1: Researchers utilized Diethyl malonate-1,3-¹³C₂ and Diethyl malonate-2-¹³C in Infrared (IR) spectroscopy studies to investigate the vibrational modes of sodium diethyl malonate enolates in DMSO []. Isotopic substitution, in this case, replacing ¹²C with ¹³C, leads to shifts in vibrational frequencies observed in the IR spectra. By analyzing these shifts, the researchers could assign specific IR absorption bands to vibrations associated with the C··O and C··C··C bonds within the enolate structure. This provided valuable insights into the electronic distribution and bonding characteristics of the enolate anion.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R)-3-hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32476.png)




![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)



![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)

